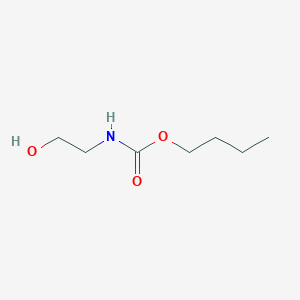

Butyl 2-hydroxyethylcarbamate

CAS No.:

Cat. No.: VC14084463

Molecular Formula: C7H15NO3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO3 |

|---|---|

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | butyl N-(2-hydroxyethyl)carbamate |

| Standard InChI | InChI=1S/C7H15NO3/c1-2-3-6-11-7(10)8-4-5-9/h9H,2-6H2,1H3,(H,8,10) |

| Standard InChI Key | FUWNUXBTJXNBIK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)NCCO |

Introduction

Chemical Structure and Fundamental Properties

Butyl 2-hydroxyethylcarbamate belongs to the carbamate family, which features a carbonyl group bonded to an amine through an oxygen atom. Its molecular formula is inferred as , with a molecular weight of approximately 161.2 g/mol . The tert-butyl group enhances steric bulk, influencing solubility and stability, while the hydroxyethyl moiety introduces polarity, enabling participation in hydrogen bonding.

Carbamates generally exhibit moderate stability under physiological conditions but hydrolyze under acidic or basic environments to yield amines and alcohols . For example, studies on tert-butyl carbamates demonstrate that protonation sites in gas-phase and solution states affect their dissociation mechanisms, which is critical for applications in drug delivery and analytical chemistry .

Synthesis and Industrial Production

Laboratory Synthesis

While no direct synthesis protocols for butyl 2-hydroxyethylcarbamate are available in the literature, analogous compounds are synthesized via carbamate-forming reactions. A common method involves reacting amines with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base . For instance, tert-butyl N-(2-hydroxyethyl)carbamate derivatives are prepared by protecting ethanolamine with Boc anhydride in dichloromethane, followed by purification via column chromatography .

Catalytic asymmetric allylation methods, such as those using titanium tetraisopropoxide and BINOL, have been employed for synthesizing chiral carbamates under highly concentrated conditions . These methods highlight the role of steric and electronic factors in optimizing yield and enantiomeric purity.

Industrial Scaling

Industrial production of carbamates emphasizes cost efficiency and scalability. Continuous-flow reactors and automated purification systems are employed to maintain consistent quality. For example, the synthesis of tert-butyl carbamates for pharmaceutical intermediates involves stringent temperature control (20–25°C) and inert atmospheres to prevent side reactions .

Applications in Research and Industry

Pharmaceutical Intermediates

Carbamates are widely used as protecting groups in peptide synthesis and drug development. The tert-butyl group in butyl 2-hydroxyethylcarbamate analogs facilitates temporary amine protection, which is later removed under mild acidic conditions . This property is exploited in the synthesis of beta-thiomannosides, where carbamates stabilize intermediates during glycosylation reactions .

Environmental and Analytical Chemistry

Carbamates like methyl tert-butyl ether (MTBE) and its metabolites have been studied for their environmental persistence. Analytical methods, such as spectrofluorimetry with 4-chloro-7-nitrobenzofurazan (NBD-Cl), enable sensitive detection of carbamate derivatives in food and environmental samples . These techniques achieve detection limits as low as 0.1 µg/mL, demonstrating their utility in regulatory compliance .

Pharmacological and Toxicological Profile

Biological Activity

Structural analogs of butyl 2-hydroxyethylcarbamate exhibit diverse biological activities. For example, tert-butyl carbamates have been investigated as biased agonists at dopamine D2 receptors, showing potential in treating neuropsychiatric disorders . Their ability to modulate receptor signaling pathways without inducing full activation makes them valuable for reducing side effects in therapeutic agents .

Comparative Analysis with Related Carbamates

The table below compares butyl 2-hydroxyethylcarbamate with structurally similar compounds:

These analogs share the tert-butyl carbamate core but differ in substituents, which tailor their reactivity and application scope.

Recent Research Developments

Enzymatic Kinetic Resolution

Lipase-catalyzed transesterification has been applied to resolve racemic mixtures of carbamate derivatives. This method achieves enantiomeric excess values >90%, enabling the production of chiral building blocks for pharmaceuticals .

Drug Delivery Systems

Carbamates with hydroxyethyl groups are being explored for controlled drug release. A recent study demonstrated that tert-butyl carbamate linkages in prodrugs hydrolyze selectively in tumor microenvironments, enhancing targeted therapy efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume